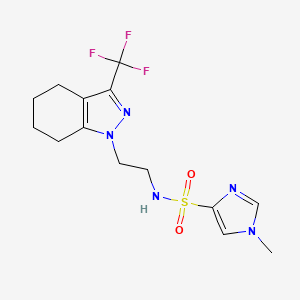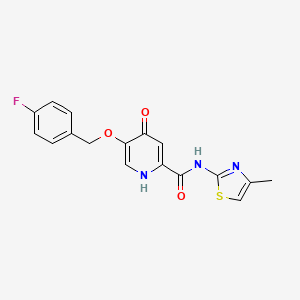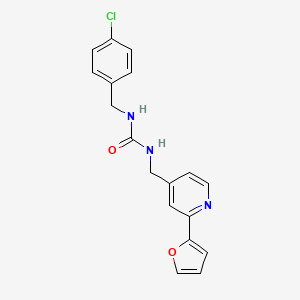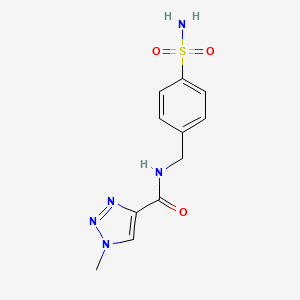
4-氯-1-((4-(2-吡啶基)哌嗪基)磺酰基)苯
描述
“4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” is a chemical compound with the molecular formula C15H16ClN3O2S . It is also known as "1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” includes a piperazine ring, which is attached to a 4-chlorophenyl group through a sulfonyl linkage and a 2-pyridyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” include a molecular weight of 337.824, a density of 1.4±0.1 g/cm3, and a boiling point of 516.3±60.0 °C at 760 mmHg .科学研究应用
Induction of Parthenocarpy in Fruit Crops
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene: , also known as CPPU, is used to induce parthenocarpy in various fruit crops. Parthenocarpy is the process of fruit development without fertilization, resulting in seedless fruits. This application is particularly valuable in crops where seedless fruits are preferred or where pollination is unreliable .
Enhancement of Fruit Size and Quality
CPPU has been shown to promote fruit enlargement and improve fruit quality by affecting cell division and expansion. This application is beneficial for increasing the commercial value of fruits like kiwifruit, tomatoes, and apples .
Impact on the Phenylpropanoid Pathway
The phenylpropanoid pathway is crucial for the production of various secondary metabolites in plants. CPPU application has a significant impact on this pathway, influencing the synthesis of compounds like anthocyanins and flavonoids, which are important for fruit color and flavor .
Delay of Sugar Accumulation and Acid Degradation
In grape cultivation, CPPU delays sugar accumulation and acid degradation in berries, which can be used to control the timing of ripening and improve the balance of sweetness and acidity in the final product .
Influence on Gene Expression
CPPU affects the expression of genes related to ripening and secondary metabolite production. This application provides insights into the molecular mechanisms of fruit development and can be used to manipulate the ripening process for better control over fruit quality .
Potential Replacement for Hand Pollination
In pear cultivation, CPPU can potentially replace hand pollination by inducing parthenocarpy and improving fruit set. This application could reduce labor costs and increase efficiency in pear orchards .
安全和危害
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAKKSSXVSWKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976457 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204829 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene | |
CAS RN |
6098-02-8 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)
![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)
![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)

![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)





